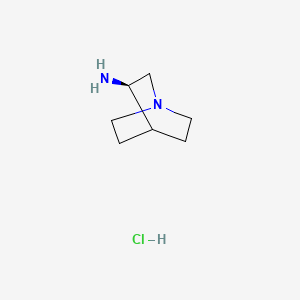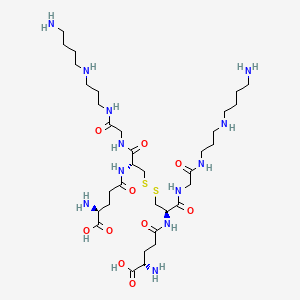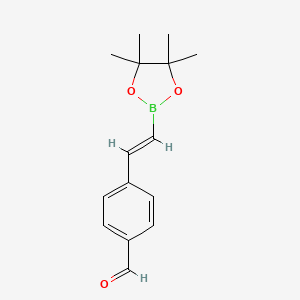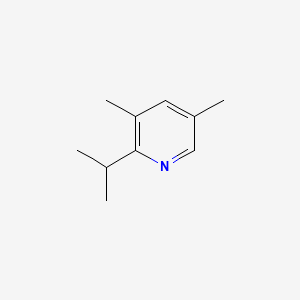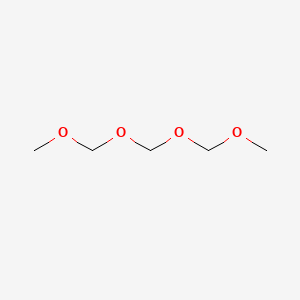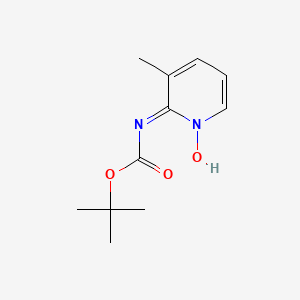
Arteannuin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arteannuin H is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. This compound, like its counterparts, exhibits significant biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Arteannuin H typically involves the extraction from Artemisia annua followed by purification processes. The plant material is subjected to solvent extraction, often using hexane or ethanol, to obtain a crude extract. This extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield from Artemisia annua. This involves cultivating high-yielding varieties of the plant and employing efficient extraction and purification techniques. Advances in biotechnological methods, such as the use of genetically modified organisms and cell culture systems, are also being explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Arteannuin H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the lactone ring, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving the lactone ring, can lead to the formation of new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles, including amines and thiols, are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Aplicaciones Científicas De Investigación
Arteannuin H has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing novel compounds with potential therapeutic applications.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: Beyond its antimalarial properties, this compound is being investigated for its potential anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of pharmaceuticals and as a lead compound for drug discovery.
Mecanismo De Acción
Arteannuin H exerts its effects primarily through the generation of reactive oxygen species (ROS) upon activation. This leads to oxidative stress in target cells, resulting in cell death. The compound targets various molecular pathways, including the inhibition of nucleic acid and protein synthesis, disruption of mitochondrial function, and modulation of immune responses.
Comparación Con Compuestos Similares
Artemisinin: The parent compound of the artemisinin family, known for its potent antimalarial activity.
Artesunate: A derivative of artemisinin with enhanced water solubility and improved pharmacokinetic properties.
Artemether: Another artemisinin derivative used in combination therapies for malaria treatment.
Arteannuin B: A closely related compound with similar biological activities but distinct structural features.
Uniqueness of Arteannuin H: this compound is unique due to its specific structural configuration, which imparts distinct biological activities compared to other artemisinin derivatives. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other scientific applications.
Propiedades
Número CAS |
207446-83-1 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 |
Origen del producto |
United States |
Q1: What is the significance of the biomimetic synthesis of Arteannuin H described in the paper?
A1: The paper focuses on a novel synthetic route to produce this compound, a sesquiterpene lactone, mimicking the natural biosynthetic pathway. [] This approach is significant because it allows for a more efficient and controlled synthesis compared to traditional methods. By understanding and replicating nature's strategy, researchers can potentially produce this compound and its derivatives in larger quantities for further investigation. This is particularly important because this compound and its related compounds have shown promising biological activities.
Q2: The paper mentions a "3,2-rearrangement of allylic hydroperoxides." What is the relevance of this rearrangement in the context of this compound synthesis?
A2: The 3,2-rearrangement of allylic hydroperoxides is a crucial step in the biosynthesis of this compound and other related compounds. [] This rearrangement, which involves the migration of a peroxide group within the molecule, leads to the formation of specific structural features characteristic of these sesquiterpene lactones. The researchers successfully replicated this rearrangement in their biomimetic synthesis, highlighting its importance in accessing the desired this compound structure. Understanding this rearrangement can further pave the way for synthesizing analogs with potentially enhanced biological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


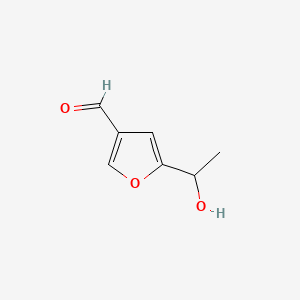
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)

